![molecular formula C10H10N2O2 B1310983 [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol CAS No. 852180-70-2](/img/structure/B1310983.png)

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol

説明

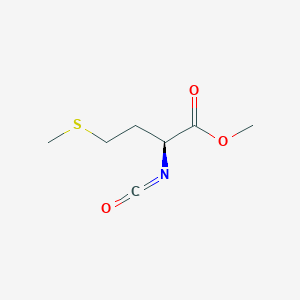

“[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is a compound that belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

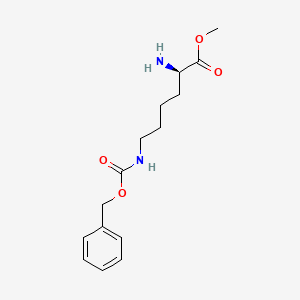

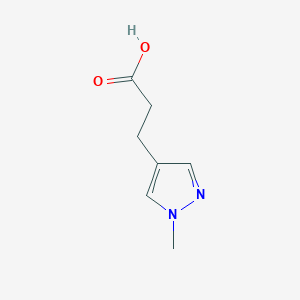

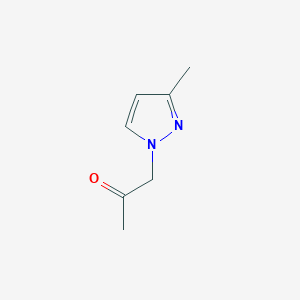

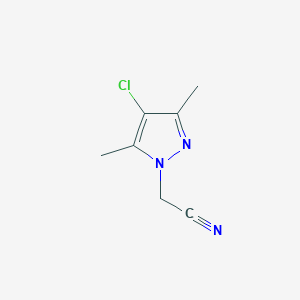

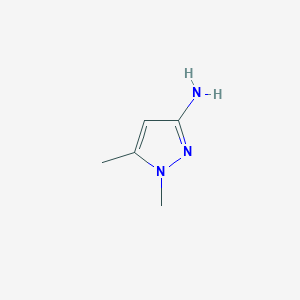

Molecular Structure Analysis

The molecular structure of “[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol” is characterized by the presence of a 1,2,4-oxadiazole ring attached to a phenyl group . The exact molecular structure can be determined using techniques such as NMR spectroscopy .科学的研究の応用

-

Scientific Field: Medicinal Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .

- Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .

-

Scientific Field: Antibacterial Research

- Application : Certain 1,2,4-oxadiazole derivatives have been evaluated for their antibacterial activity against different bacterial strains .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .

- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .

-

Scientific Field: Photodynamic Therapy

- Application : Some 1,2,4-oxadiazoles have been used in photodynamic therapy, a type of treatment that uses light to activate a photosensitizing agent .

- Methods of Application : The oxadiazole compound is irradiated at a specific wavelength (365 nm), and then the cell suspension is added .

- Results : The results can vary depending on the specific compound and the type of cells being treated .

-

Scientific Field: Antibacterial Research

- Application : Certain 1,2,4-oxadiazole derivatives have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .

- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .

-

Scientific Field: Antibacterial Research

- Application : Some synthesized derivatives of 1,2,4-oxadiazoles have been evaluated for their antibacterial activity against different bacterial strains such as S. aureus, B. Subtilis, E. coli, and P. aeruginosa .

- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains in a laboratory setting .

- Results : The results of these tests can vary, but some compounds have shown promising antibacterial activity .

- Scientific Field: Drug Discovery

- Application : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .

- Methods of Application : The specific methods of synthesis and application vary, but generally involve the creation of diversely substituted 1,2,4-oxadiazoles .

- Results : These compounds have shown promise in early testing, but specific results depend on the exact compound and the microorganism it is tested against .

将来の方向性

特性

IUPAC Name |

[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-3-8(5-9)6-13/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLCEECIUZDIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427627 | |

| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

CAS RN |

852180-70-2 | |

| Record name | 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)